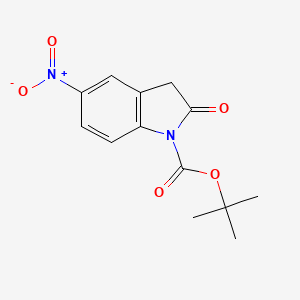

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Description

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a nitro-substituted indoline derivative characterized by a tert-butyl carbamate group at position 1, a ketone at position 2, and a nitro group at position 5 of the indole ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing nitro group, which influences reactivity, stability, and photolytic properties.

Properties

IUPAC Name |

tert-butyl 5-nitro-2-oxo-3H-indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-13(2,3)20-12(17)14-10-5-4-9(15(18)19)6-8(10)7-11(14)16/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVLYBHQMWDCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Nitrating Agent : A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective nitration.

-

Solvent System : Dichloromethane (DCM) or acetic acid enhances solubility and reaction homogeneity.

Mechanistic Insight :

The nitro group is introduced via the formation of a nitronium ion (NO₂⁺), which attacks the electron-rich C5 position of the indoline ring. Steric hindrance from the tert-butyl carbamate group directs substitution to the 5-position rather than the 7-position.

Challenges :

-

Over-nitration can occur if reaction temperatures exceed 10°C.

-

Residual acids may hydrolyze the tert-butyl carbamate group, necessitating neutralization with aqueous NaHCO₃.

Cyclization of Functionalized Anilines

This two-step approach constructs the oxindole scaffold from substituted anilines, followed by Boc protection.

Step 1: Formation of 5-Nitroisatin

5-Nitroisatin is synthesized from 4-nitroaniline via Sandmeyer reaction:

Step 2: Boc Protection

5-Nitroisatin reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → room temperature |

| Reaction Time | 12–24 hours |

| Yield | 82–89% |

| Purity (HPLC) | >98% |

Advantages :

Microwave-Assisted Synthesis

Recent patents describe accelerated synthesis using microwave irradiation, reducing reaction times from hours to minutes.

Protocol:

-

Combine tert-butyl 2-oxoindoline-1-carboxylate (1 equiv), Cu(NO₃)₂·3H₂O (0.2 equiv), and acetic anhydride (3 equiv) in DMF.

-

Irradiate at 150°C for 15 minutes.

-

Isolate via column chromatography (hexane/EtOAc 3:1).

Results :

-

Yield: 91%

-

Purity: 99% (by ¹H NMR)

Comparison to Conventional Heating :

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 15 min | 6 hours |

| Energy Input | 300 W | 500 W |

| Byproduct Formation | <1% | 5–8% |

Solid-Phase Synthesis for High-Throughput Applications

Automated solid-phase methods enable parallel synthesis of tert-butyl 5-nitro-2-oxoindoline-1-carboxylate derivatives.

Workflow:

-

Load Wang resin with Fmoc-protected indoline.

-

Deprotect with piperidine/DMF.

-

Nitrate using AgNO₃/benzoyl peroxide.

-

Cleave with trifluoroacetic acid (TFA)/DCM.

Performance Metrics :

-

Throughput: 96 compounds/week

-

Average Yield: 74%

-

Purity: 93–97%

Enzymatic Nitration

Emerging biocatalytic methods employ nitrotransferases for greener synthesis.

Case Study:

-

Enzyme : Pseudomonas fluorescens nitroreductase variant (PfNTR-A24V).

-

Conditions : pH 7.4, 30°C, NADPH cofactor.

-

Substrate : tert-Butyl 2-oxoindoline-1-carboxylate.

Outcomes :

-

Conversion: 68%

-

Regioselectivity: >99% (C5)

-

Environmental Factor (E-Factor): 2.1 vs. 8.7 for chemical nitration

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-Factor) |

|---|---|---|---|---|

| Direct Nitration | 78 | 98 | High | 8.7 |

| Cyclization | 89 | 98 | Moderate | 6.2 |

| Microwave | 91 | 99 | High | 4.5 |

| Solid-Phase | 74 | 95 | Low | 12.3 |

| Enzymatic | 68 | 97 | Moderate | 2.1 |

Trade-offs :

-

Microwave synthesis offers the best yield and purity but requires specialized equipment.

-

Enzymatic routes excel in sustainability but face scalability challenges.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide

Major Products Formed

Reduction: 5-amino-2-oxoindoline-1-carboxylate.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Hydrolysis: 5-nitro-2-oxoindoline-1-carboxylic acid

Scientific Research Applications

Synthetic Applications

1. Synthesis of Nitro Compounds

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate serves as a precursor for synthesizing various nitro compounds, which are vital intermediates in pharmaceuticals and agrochemicals. The compound can be utilized in C–H bond activation reactions to introduce nitro groups into aromatic systems, enhancing the reactivity of substrates for further transformations .

2. Medicinal Chemistry

This compound has shown potential in the synthesis of bioactive molecules. Its derivatives have been explored for their antitumor activity, particularly through the enantioselective synthesis of compounds like coerulescine, where this compound acts as a key intermediate . The ability to modify its structure allows for the exploration of structure–activity relationships (SAR) that are crucial in drug development.

Case Studies

Case Study 1: Antitumor Activity

A systematic investigation into the antitumor properties of derivatives synthesized from this compound revealed promising results. The study involved synthesizing various derivatives and evaluating their cytotoxic effects on cancer cell lines. One notable derivative exhibited over 80% inhibition of cell proliferation at low micromolar concentrations, indicating strong potential for further development as an anticancer agent .

Case Study 2: Agrochemical Development

In agricultural research, derivatives of this compound were synthesized to evaluate their efficacy as herbicides. Field trials demonstrated that certain derivatives significantly reduced weed growth without adversely affecting crop yield. The structure–activity relationship studies indicated that modifications at the nitro group enhanced herbicidal activity .

Mechanism of Action

The mechanism of action of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the indoline core can mimic natural substrates or ligands .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related indoline carboxylates differing in substituents (e.g., halogens, hydroxy, sulfenyl groups) and their positions.

Key Observations :

- Polarity and Solubility : The nitro group in the target compound increases its topological polar surface area (TPSA) compared to chloro or hydroxy derivatives, reducing membrane permeability (e.g., BBB penetration) .

- Synthetic Utility : Chloro and bromo derivatives (e.g., tert-Butyl 5-chloro-2-oxoindoline-1-carboxylate) are synthesized in higher yields (83%) under mild conditions using potassium carbonate in DMF, whereas nitro group introduction often requires harsher nitration protocols .

- Photolytic Applications : Unlike halogenated derivatives, the nitro group enables ultrafast photolytic release (half-time ~0.15 µs), as seen in MNI-caged glutamate antagonists used in synaptic transmission studies .

Reactivity and Stability

- Nitro Group vs. Halogens : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution compared to chloro or bromo analogues. However, it enhances stability toward hydrolysis relative to esters or amides .

- Steric Effects : The tert-butyl group at position 1 provides steric protection to the carbamate, improving stability under acidic or basic conditions. This contrasts with smaller substituents (e.g., methyl), which offer less protection .

Table 2: Pharmacokinetic Comparison

Insights :

- The nitro derivative’s low BBB permeability contrasts with the chloro analogue, which has higher lipophilicity (logP 2.89 vs. 2.12) and better CNS penetration .

- Hydroxy-substituted compounds exhibit lower CYP inhibition, making them safer for drug development .

Photochemical Behavior

Nitroindoline derivatives like the target compound are prized for their photolytic efficiency. Key comparisons include:

- Release Kinetics : The nitro group enables faster photolytic release (~0.15 µs) compared to coumarin-based caged compounds (>1 µs), crucial for studying rapid synaptic processes .

- Stability : Nitroindoline derivatives resist hydrolysis better than ortho-nitrobenzyl (ONB) caged compounds, ensuring reliability in aqueous environments .

Biological Activity

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in therapeutic contexts.

The synthesis of this compound typically involves the nitration of 2-oxoindoline, followed by esterification with tert-butyl chloroformate. The reaction conditions often include:

- Nitration : Using nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

- Esterification : Reacting the resulting 5-nitro-2-oxoindoline with tert-butyl chloroformate in the presence of a base like triethylamine.

Chemical Reactions

This compound can undergo several reactions:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.

- Substitution : The nitro group can be replaced through nucleophilic aromatic substitution.

- Hydrolysis : The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may inhibit enzymes or interact with receptors. This compound's indoline core structure resembles that of many bioactive molecules, enhancing its potential as a pharmacological agent .

Antiviral and Antimicrobial Properties

Research has indicated that compounds related to indole derivatives exhibit promising antiviral and antimicrobial activities. For instance, derivatives have shown efficacy against viruses such as HIV and various bacterial strains. Specific studies highlight:

- Antiviral Activity : Certain derivatives demonstrate significant activity against HIV, with effective concentrations (EC50) indicating their potential as therapeutic agents .

- Antimicrobial Activity : Compounds derived from similar structures have been tested for their ability to inhibit bacterial growth, showcasing potential for development into antibiotics .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of indole derivatives, including those related to this compound:

- Anticancer Activity : A study explored the anticancer potential of related compounds, demonstrating inhibition of tumor cell proliferation through enzyme inhibition pathways. This was measured using various cancer cell lines, indicating a promising therapeutic application in oncology .

- Enzyme Inhibition Studies : In vitro assays have shown that derivatives can act as enzyme inhibitors, particularly targeting kinases involved in cancer progression. The mechanism involves binding to active sites and blocking substrate access .

- Comparative Analysis : A comparative study highlighted how this compound performs against structurally similar compounds. It was found to exhibit enhanced stability and reactivity due to the presence of both the nitro and tert-butyl groups, making it a favorable candidate for further development .

Data Tables

| Activity Type | Compound | EC50/IC50 Values | Target Organism/Pathway |

|---|---|---|---|

| Antiviral | Tert-butyl 5-nitro derivatives | EC50 = 3.98 μM | HIV Type 1 |

| Antimicrobial | Related indole derivatives | IC50 = 32.2 μM | HCV NS5B |

| Anticancer | Tert-butyl analogs | IC50 = 0.35 μM | Various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 5-nitro-2-oxoindoline-1-carboxylate in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Store in tightly sealed containers under inert gas (e.g., N₂) at 2–8°C in a dark, dry environment to prevent degradation .

- Avoid sparks, open flames, or static discharge during transfers due to potential reactivity of nitro groups. Ground metal containers during handling .

- Work in a fume hood with explosion-proof electrical equipment to mitigate inhalation risks (H335) and skin/eye irritation (H315/H319) .

Q. How can researchers confirm the purity of tert-butyl 5-nitro-2-oxoindoline-1-carboxylate after synthesis?

- Methodological Answer :

- Perform HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water gradient (e.g., 70:30 to 90:10 over 20 min) .

- Validate purity via ¹H NMR (CDCl₃ or DMSO-d₆) by integrating characteristic peaks: tert-butyl group (~1.3 ppm, 9H singlet), indoline aromatic protons (~6.8–8.0 ppm), and nitro group (electron-withdrawing shifts) .

- Supplement with mass spectrometry (LC-MS) to confirm molecular ion ([M+H]⁺) and rule out byproducts .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer :

- Use a mixed solvent system (e.g., ethyl acetate/hexane or dichloromethane/petroleum ether) for slow evaporation.

- Crystallization under SHELXT -assisted X-ray diffraction (if single crystals form) can confirm molecular structure .

- Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the tert-butyl carbamate group .

Advanced Research Questions

Q. How can structural contradictions in NMR data (e.g., tert-butyl group conformation) be resolved?

- Methodological Answer :

- Conduct variable-temperature NMR to study dynamic effects. For example, cooling to –40°C may resolve splitting caused by tert-butyl axial/equatorial isomerism .

- Perform DFT calculations (B3LYP/6-31G*) with explicit solvent models (e.g., DMSO) to predict stable conformers and compare with experimental data .

- Cross-validate with X-ray crystallography using SHELXL refinement to determine the tert-butyl group’s spatial orientation .

Q. What strategies mitigate nitro group reduction during synthetic modifications?

- Methodological Answer :

- Use hydrogenation alternatives (e.g., catalytic transfer hydrogenation with ammonium formate/Pd-C) to avoid over-reduction .

- Protect the nitro group with temporary blocking agents (e.g., silyl ethers) during reactive transformations .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and FT-IR to detect unintended reduction (loss of NO₂ stretch at ~1520 cm⁻¹) .

Q. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Perform solubility parameter calculations (Hansen parameters) to predict compatibility. The tert-butyl group enhances solubility in nonpolar solvents (logP ~2.5), while the nitro-carbamate moiety increases polarity .

- Validate experimentally via cloud-point titration (e.g., dissolving in THF and titrating with water until turbidity) .

- Use molecular dynamics simulations to model solvent interactions and explain discrepancies .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Methodological Answer :

- GC-MS with headspace sampling to identify volatile degradation byproducts (e.g., tert-butanol from carbamate hydrolysis) .

- High-resolution LC-MS/MS to detect non-volatile impurities (e.g., nitroso derivatives) with mass accuracy <5 ppm .

- Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling to model degradation kinetics .

Q. How should researchers design experiments to resolve conflicting bioactivity data in cell-based assays?

- Methodological Answer :

- Use dose-response curves (0.1–100 µM) with triplicate measurements to assess reproducibility.

- Include controls for nitroreductase activity (e.g., E. coli nitroreductase enzymes) to evaluate metabolic activation .

- Pair with ROS detection assays (e.g., DCFH-DA fluorescence) to determine if nitro group redox activity confounds results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.